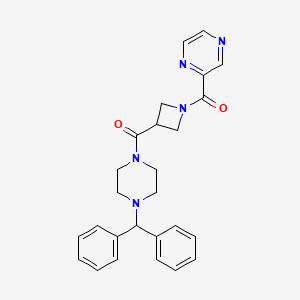

(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone

説明

特性

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c32-25(22-18-31(19-22)26(33)23-17-27-11-12-28-23)30-15-13-29(14-16-30)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,17,22,24H,13-16,18-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSTUXBPTAVWOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CN(C4)C(=O)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone typically involves the reaction of benzhydrylpiperazine with pyrazine-2-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired quality of the compound .

化学反応の分析

Types of Reactions

(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

(4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-tubercular activity.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural Features and Substituent Variations

The target compound’s benzhydrylpiperazine scaffold is shared with multiple analogs, but key differences lie in the substituents:

Key Observations :

- Electron-Deficient Groups : Analogs like the nitrobenzoyl derivative and sulfonyl-piperidine compounds prioritize electron-withdrawing substituents, which may influence reactivity and binding interactions.

- Fluorinated and Aromatic Moieties : Compounds with trifluoromethyl or indole groups highlight the role of lipophilicity and π-π stacking in biological activity.

Key Observations :

- Reaction Efficiency : Sulfonylation (e.g., 59% yield for 7q ) and acylation (common in ) are efficient for introducing substituents. The target compound’s pyrazine-carbonyl group may require milder conditions due to pyrazine’s stability.

- Melting Points : Sulfonyl derivatives (e.g., 7q: 182–186°C ) exhibit higher melting points than nitrobenzoyl analogs, likely due to stronger intermolecular forces.

生物活性

The compound (4-Benzhydrylpiperazin-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly as a selective inhibitor of human carbonic anhydrases (hCAs). This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

- Core Structure : The compound features a piperazine ring substituted with a benzhydryl group and an azetidine moiety linked to a pyrazine-2-carbonyl group.

Research indicates that the compound acts primarily as an inhibitor of human carbonic anhydrases, specifically hCA II and hCA VII. The binding interactions within the active sites of these enzymes are crucial for understanding its selectivity and efficacy.

Inhibition Studies

Inhibition constants (Ki values) have been determined for both hCA II and hCA VII, demonstrating that the compound exhibits higher binding affinity towards hCA VII. This selectivity is attributed to:

- Polar Interactions : A greater number of polar interactions stabilize the inhibitor within the active site of hCA VII compared to hCA II.

- Hydrophobic Interactions : The hydrophobic character of the benzhydryl group enhances binding affinity.

Crystal Structure Analysis

A detailed study published in 2021 analyzed the crystal structures of the compound in complex with hCA II and hCA VII. Key findings include:

- The conformational flexibility of the linker between the piperazine and azetidine moieties plays a significant role in determining the binding efficiency.

- Structural differences between the two isoforms lead to variations in inhibition potency, highlighting the importance of enzyme specificity in drug design .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Details |

|---|---|

| Target Enzymes | Human Carbonic Anhydrases (hCA II, hCA VII) |

| Inhibition Type | Competitive Inhibition |

| Ki Values | Higher affinity for hCA VII compared to hCA II |

| Binding Interactions | Significant polar and hydrophobic interactions |

| Potential Applications | Treatment of conditions involving dysregulated pH |

Case Studies

Several case studies have explored the therapeutic implications of targeting carbonic anhydrases with compounds like this compound:

- Neurological Disorders : Given the role of hCA VII in brain function, inhibitors may offer new avenues for treating neurological conditions where carbonic anhydrase activity is disrupted.

- Cancer Therapy : Inhibition of carbonic anhydrases has been linked to reduced tumor growth and metastasis, suggesting potential applications in oncology.

- Metabolic Disorders : Targeting these enzymes may help manage conditions like glaucoma or edema by modulating fluid dynamics through pH regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。